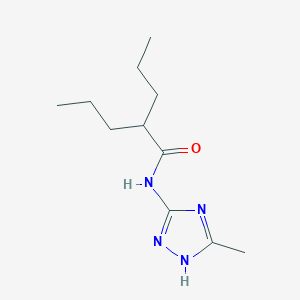
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 is a synthetic compound that belongs to the class of amides and triazoles.
作用機序
The mechanism of action of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer progression and inflammation. N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to inhibit tumor growth and metastasis by reducing the activity of MMPs and angiogenesis. In inflammation research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to protect neurons from oxidative stress and prevent neuronal damage.
実験室実験の利点と制限
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has several advantages for lab experiments, including its synthetic availability, stability, and relatively low toxicity. N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide can be easily synthesized in large quantities and is stable under normal laboratory conditions. However, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has some limitations for lab experiments, including its limited solubility in water and some organic solvents. This can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for the research on N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail to better understand how it modulates various signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide and improving its solubility in water and organic solvents to make it more accessible for lab experiments.
合成法
The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with 2-propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a reagent such as acetic anhydride to obtain N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide. The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide is a multi-step process that requires careful attention to reaction conditions and purification steps to ensure the purity of the final product.
科学的研究の応用
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has shown promising results as an inhibitor of tumor growth and metastasis. Inflammation research has shown that N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been studied for its potential to protect neurons from oxidative stress and prevent neuronal damage.
特性
IUPAC Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-6-9(7-5-2)10(16)13-11-12-8(3)14-15-11/h9H,4-7H2,1-3H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTCFZWOVJVHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NNC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647081.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)
![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)
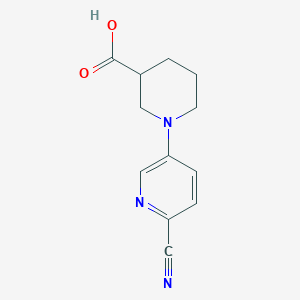
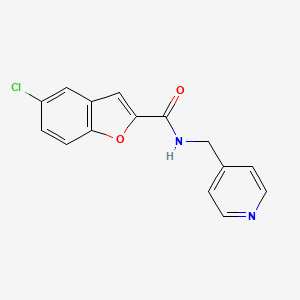
![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)
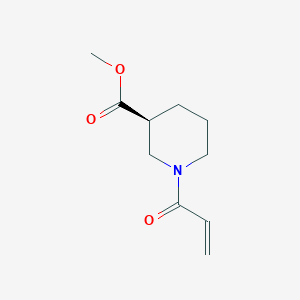
![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)
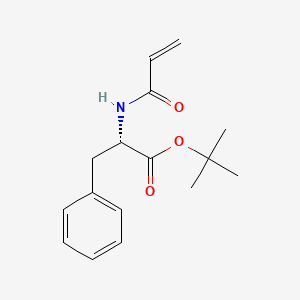
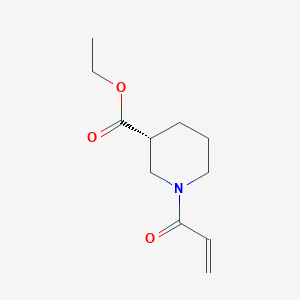
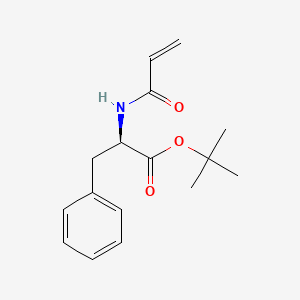
![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)